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Abstract

Pyridindolol K1 is a naturally occurring beta-carboline alkaloid isolated from Streptomyces sp.
K93-0711.[1] Its complex chemical architecture, featuring a distinct stereochemistry, has
garnered interest within the scientific community. This document provides a comprehensive
overview of the chemical structure and stereochemical nature of Pyridindolol K1, intended to
serve as a technical resource for researchers in natural product chemistry, medicinal chemistry,
and drug discovery. The information presented herein is based on available spectroscopic and
synthetic data.

Chemical Structure and Properties

Pyridindolol K1 possesses the molecular formula C1sH1sN20Os and a molecular weight of
342.35 g/mol .[1] The core of the molecule is a tricyclic B-carboline ring system. This scaffold is
substituted at the C-1 and C-3 positions of the pyridine ring. Specifically, a 1,2-dihydroxyethyl
group is attached at C-1, and a hydroxymethyl group, which is further acetylated, is located at
C-3.

The systematic name for the core pyridindolol structure is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-
blindol-1-yllethane-1,2-diol. In Pyridindolol K1, the primary alcohol of the 3-hydroxymethyl
group is esterified with an acetyl group.
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Table 1: Physicochemical Properties of Pyridindolol K1

Property Value Source

Molecular Formula C1sH18N20s [1]

Molecular Weight 342.35 [1]

CAS Number 189756-49-8 [1]

Core Skeleton B-carboline [1]
Stereochemistry

The stereochemistry of Pyridindolol K1 is a defining feature of its chemical identity. The
absolute configuration has been determined to be (R) at the chiral center of the diol side chain
attached to the C-1 position of the (3-carboline ring. This was established through chemical
transformations and the application of the benzoate chirality method during its initial
characterization. The total synthesis of (R)-(-)-pyridindolol K1 has further confirmed this
stereochemical assignment.

The IUPAC name incorporating the stereochemistry is (1R)-1-[3-(acetoxymethyl)-9H-pyrido[3,4-
blindol-1-yllethane-1,2-diol.

The stereochemical configuration is crucial for its biological interactions and should be a key
consideration in any drug design or development efforts based on this scaffold.

Spectroscopic Data

The structure of Pyridindolol K1 was originally elucidated using a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). While the specific, detailed raw data from the
original publication is not readily available in the public domain, the established structure is
consistent with the expected spectroscopic features for a molecule of this nature.

Table 2: Expected Spectroscopic Features for Pyridindolol K1
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Technique Expected Features

- Aromatic protons of the indole and pyridine

rings. - Signals for the diol side chain protons. -
1H NMR Methylene protons of the acetoxymethyl group. -

Methyl protons of the acetyl group. - NH proton

of the indole ring.

- Carbon signals corresponding to the (3-

carboline core. - Signals for the carbons of the
13C NMR _ _ _

diol and acetoxymethyl side chains. - Carbonyl

carbon of the acetyl group.

- O-H stretching for the hydroxyl groups. - N-H

stretching for the indole amine. - C=0 stretching
IR for the ester carbonyl. - C-O stretching for the

ester and alcohol functionalities. - Aromatic C-H

and C=C stretching.

- Amolecular ion peak corresponding to the
MS molecular weight of 342.35. - Fragmentation
patterns consistent with the loss of water, the

acetyl group, and parts of the side chains.

Experimental Protocols
Isolation of Pyridindolol K1

The isolation of Pyridindolol K1 was first reported from the culture broth of Streptomyces sp.
K93-0711. The general procedure involves the fermentation of the microorganism, followed by
extraction of the secondary metabolites from the culture broth and mycelium. The crude extract
is then subjected to a series of chromatographic separations to yield the pure compound.

A generalized workflow for the isolation is as follows:

Caption: Generalized workflow for the isolation of Pyridindolol K1.

Total Synthesis of (R)-(-)-Pyridindolol K1
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The total synthesis of (R)-(-)-pyridindolol K1 has been successfully achieved, confirming its
structure and absolute stereochemistry. A key step in the synthesis involves the selective
acetylation of the primary alcohol of (R)-(-)-pyridindolol K2. The synthesis of (R)-(-)-pyridindolol
K2 itself can be accomplished through methods such as the Sharpless asymmetric
dihydroxylation of a vinyl--carboline precursor.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific biological activity data for Pyridindolol K1 in the
publicly available scientific literature. Its close structural analog, Pyridindolol K2 (which lacks
the acetyl group), has been reported to inhibit the adhesion of HL-60 cells to LPS-activated
HUVEC monolayers. This suggests that compounds from this family may have potential roles
in modulating cell adhesion processes.

However, without specific studies on Pyridindolol K1, its mechanism of action and any
associated signaling pathways remain unknown. The broader class of 3-carboline alkaloids is
known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and
antitumor effects, often through mechanisms such as DNA intercalation or enzyme inhibition.[2]
[3][4][5] Future research is necessary to determine if Pyridindolol K1 shares any of these
properties.

Due to the absence of known signaling pathways for Pyridindolol K1, a logical workflow for its
discovery and characterization is presented below.

Caption: Logical workflow for the discovery and characterization of Pyridindolol K1.

Conclusion

Pyridindolol K1 is a stereochemically defined [3-carboline alkaloid with a unique substitution
pattern. While its chemical structure has been firmly established through spectroscopic analysis
and total synthesis, its biological activity remains an open area for investigation. This technical
guide provides a foundational understanding of its chemical properties, which is essential for
any future research aimed at exploring its therapeutic potential. Further studies are warranted
to elucidate its biological functions and potential mechanisms of action, which could pave the
way for its development as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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